molecular formula C8H7NO2S B14336771 [(2-Nitroethenyl)sulfanyl]benzene CAS No. 101933-27-1

[(2-Nitroethenyl)sulfanyl]benzene

Cat. No.: B14336771
CAS No.: 101933-27-1
M. Wt: 181.21 g/mol
InChI Key: NYDYRZCSWAKHFG-UHFFFAOYSA-N
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Description

[(2-Nitroethenyl)sulfanyl]benzene is an organic compound with the molecular formula C8H7NO2S It is a derivative of benzene, where a nitroethenyl group is attached to the benzene ring via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Nitroethenyl)sulfanyl]benzene typically involves the reaction of benzene with nitroethenyl sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(2-Nitroethenyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield dinitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

[(2-Nitroethenyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(2-Nitroethenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

[(2-Nitroethenyl)sulfanyl]benzene can be compared with other nitrobenzene derivatives, such as:

    Nitrobenzene: A simpler compound with a single nitro group attached to the benzene ring.

    (2-Nitrovinyl)benzene: Similar to this compound but lacks the sulfanyl linkage.

    (2-Nitroethyl)benzene: Contains an ethyl group instead of an ethenyl group.

The uniqueness of this compound lies in its sulfanyl linkage, which imparts distinct chemical properties and reactivity compared to other nitrobenzene derivatives.

Properties

IUPAC Name

2-nitroethenylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDYRZCSWAKHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721126
Record name [(2-Nitroethenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101933-27-1
Record name [(2-Nitroethenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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